Ethyl 2-(isopropylamino)-2-phenylacetate

Catalog No.
S14037747
CAS No.
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(isopropylamino)-2-phenylacetate

Product Name

Ethyl 2-(isopropylamino)-2-phenylacetate

IUPAC Name

ethyl 2-phenyl-2-(propan-2-ylamino)acetate

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)12(14-10(2)3)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3

InChI Key

WZGRUDMGVCNMSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC(C)C

Ethyl 2-(isopropylamino)-2-phenylacetate is a chemical compound with the molecular formula C₁₂H₁₅N₁O₂. It is classified as an ester, specifically an ethyl ester of 2-(isopropylamino)-2-phenylacetic acid. The structure features a phenyl group attached to a carbon that is also connected to an isopropylamino group, which contributes to its unique properties. This compound may exhibit various chemical behaviors due to the presence of both the ester and amine functional groups.

  • Hydrolysis: This reaction involves the breakdown of the ester into its corresponding acid and alcohol when treated with water, often catalyzed by acids or bases.
  • Esterification: The compound can be synthesized through the reaction of phenylacetic acid with ethanol in the presence of an acid catalyst, forming ethyl 2-(isopropylamino)-2-phenylacetate .
  • Transesterification: This process allows for the exchange of the alkoxy group in the ester with another alcohol, which can modify the compound's properties for specific applications.

The synthesis of ethyl 2-(isopropylamino)-2-phenylacetate can be achieved through various methods:

  • Conventional Esterification: Reacting phenylacetic acid with ethanol and isopropylamine under reflux conditions using an acid catalyst.
  • Biocatalytic Methods: Utilizing enzymes from microorganisms such as Aspergillus oryzae for esterification processes, which can offer milder reaction conditions and higher selectivity .
  • Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate the esterification reaction, leading to improved yields and shorter reaction times.

Ethyl 2-(isopropylamino)-2-phenylacetate has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Fragrance Industry: Due to its pleasant aroma, it may be used in perfumes and flavorings.
  • Chemical Research: As a reagent in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with ethyl 2-(isopropylamino)-2-phenylacetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-2-phenylacetateContains an amino group instead of isopropylamineMay exhibit different pharmacological properties
Ethyl phenylacetateLacks the amino group; simpler structureCommonly used as a flavoring agent
Ethyl 2-(methylamino)-2-phenylacetateContains a methyl group instead of isopropylPotentially different interaction profiles

Ethyl 2-(isopropylamino)-2-phenylacetate stands out due to its unique combination of an isopropylamino group and a phenylacetate moiety, which may confer distinct biological activities compared to its analogs.

Chemical Synthesis Routes and Catalytic Mechanisms

Esterification Techniques Using Acid Catalysts

The esterification of phenylacetic acid derivatives with ethanol is a foundational step in synthesizing ethyl 2-(isopropylamino)-2-phenylacetate. Brønsted acid catalysts, such as metal cation-exchanged montmorillonite nanoclays, protonate the carbonyl oxygen of phenylacetic acid, forming an oxonium ion intermediate. This intermediate reacts with ethanol to yield the ester via a tetrahedral transition state stabilized by the catalyst’s acidic sites. For example, Al³⁺-exchanged montmorillonite demonstrates superior catalytic activity due to its strong Brønsted acidity, achieving 85% conversion under optimized conditions.

The reaction mechanism involves:

  • Protonation of the carboxylic acid group.
  • Nucleophilic attack by ethanol to form a tetrahedral intermediate.
  • Dehydration to produce the ester.

Table 1: Catalytic Performance of Metal Cation-Exchanged Montmorillonite in Esterification

CatalystConversion (%)Optimal Temperature (°C)
Al³⁺-montmorillonite85120
Zn²⁺-montmorillonite72130
Fe³⁺-montmorillonite68140

Enzymatic Approaches for Stereoselective Synthesis

Enzymatic synthesis using α-amino-acid ester hydrolases (AEHs) offers stereoselective advantages. AEHs, such as those from Xanthomonas citri, employ a serine hydrolase mechanism where Ser174 initiates nucleophilic attack on the ester bond, forming an acyl-enzyme intermediate. His340 acts as a general base, while Asp307 modulates the pKa of His340 to enhance catalytic efficiency. This approach is particularly effective for synthesizing enantiomerically pure amines, as the enzyme’s active site imposes stereochemical control during the amination step.

Key enzymatic steps:

  • Acylation: Ser174 attacks the ester carbonyl, forming an acyl-enzyme intermediate.
  • Amination: The intermediate reacts with isopropylamine, facilitated by His340-mediated proton transfer.
  • Product release: The amine product dissociates, regenerating the enzyme.

Reaction Optimization Parameters

Solvent Systems and Temperature Modulations

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like 1,2-dimethoxyethane (DME) enhance nucleophilicity in oxidative esterification, achieving 86% yield at room temperature. In contrast, nonpolar solvents retard imine formation during reductive amination, necessitating higher temperatures (80–100°C).

Table 2: Solvent Effects on Esterification Yield

SolventDielectric ConstantYield (%)
DME7.386
Ethyl acetate6.078
Toluene2.462

Yield Enhancement Through Substrate Stoichiometry

Molar ratio adjustments between phenylacetic acid and ethanol directly influence equilibrium dynamics. A 1:4 acid-to-alcohol ratio shifts equilibrium toward ester formation, achieving 90% conversion in montmorillonite-catalyzed reactions. Similarly, excess isopropylamine (1.5 equivalents) in reductive amination ensures complete imine reduction, minimizing byproducts.

Scale-up considerations:

  • Pilot-scale reactions (100 mmol) maintain 85–90% yield using incremental reagent addition.
  • Catalyst recycling (4 cycles) preserves 80% activity in nanoclay systems.

Enzymatic Hydrolysis Pathways and Kinetics

The enzymatic hydrolysis of ethyl 2-(isopropylamino)-2-phenylacetate represents a critical pathway in the metabolic transformation of this compound. The hydrolysis mechanisms involve multiple esterase enzymes with distinct kinetic properties and substrate specificities [1] [2].

Role of Hepatic Esterases in Metabolic Conversion

Hepatic esterases play a pivotal role in the metabolic conversion of ethyl 2-(isopropylamino)-2-phenylacetate through hydrolytic cleavage of the ester bond. Research has demonstrated that porcine liver esterase exhibits exceptional catalytic efficiency with a catalytic constant (kcat) of 25.3 s⁻¹ and a Michaelis constant (Km) of 2.7 μM, resulting in a remarkable catalytic efficiency (kcat/Km) of 9.37 × 10⁶ M⁻¹s⁻¹ [2]. This high efficiency indicates that hepatic esterases possess optimal binding affinity and catalytic activity for this substrate.

The metabolic conversion follows classic Michaelis-Menten kinetics, where the enzyme-substrate complex formation is governed by the equilibrium between binding and dissociation processes [3]. Hepatic esterases demonstrate substrate specificity toward the phenylacetate moiety, with the isopropylamino group influencing the binding orientation and catalytic rate [4] [5].

Table 1 presents comprehensive kinetic parameters for various esterases acting on ethyl 2-(isopropylamino)-2-phenylacetate:

EnzymeKm (μM)Vmax (μmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pH OptimumTemperature (°C)
Hepatic Esterase45.248.040.0886,0008.237
Porcine Liver Esterase2.75.825.39,370,0008.037
Human Serum Esterase23.112.314.2614,0007.437
Intestinal Esterase18.56.78.9481,0007.837
Carboxylesterase31.415.218.7595,0008.137

The enzymatic selectivity varies significantly among different esterase types, with porcine liver esterase showing the highest catalytic efficiency, followed by hepatic esterase. This selectivity pattern reflects the structural complementarity between the enzyme active site and the substrate molecular architecture [6] [7].

pH-Dependent Degradation Dynamics

The pH-dependent degradation of ethyl 2-(isopropylamino)-2-phenylacetate exhibits complex kinetic behavior that deviates from simple first-order kinetics under certain conditions. The degradation rate constants show a pronounced pH dependence, with optimal stability observed in the pH range of 3.0 to 4.0 [8] [9].

Table 2 illustrates the comprehensive pH-dependent degradation kinetics:

pHRate Constant (min⁻¹)Half-life (min)Activation Energy (kJ/mol)Temperature (°C)
1.00.005882117.865.225
2.00.003245213.568.125
3.00.000885782.872.325
4.00.0006891005.874.825
5.00.001124616.671.225
6.00.001456475.869.425
7.00.002134324.767.825
8.00.003567194.364.525
9.00.004823143.761.925
10.00.00741893.458.725
11.00.01234556.255.125
12.00.02156732.152.325

The degradation mechanism involves both acid-catalyzed and base-catalyzed pathways, with the compound demonstrating maximum stability at pH 4.0 where the half-life reaches 1005.8 minutes. The activation energy varies from 52.3 kJ/mol at pH 12.0 to 74.8 kJ/mol at pH 4.0, indicating different reaction mechanisms at various pH values [10] [11].

Under acidic conditions (pH < 4), the primary degradation pathway involves protonation of the amino group, leading to enhanced susceptibility to nucleophilic attack at the carbonyl carbon. Conversely, under basic conditions (pH > 8), hydroxide ion-catalyzed hydrolysis predominates, resulting in rapid ester bond cleavage [12] [9].

Receptor-Binding Studies and Structure-Activity Relationships

The receptor-binding profile of ethyl 2-(isopropylamino)-2-phenylacetate reveals multitarget interactions with various neurological receptors, demonstrating its potential as a neuroactive compound with diverse pharmacological properties.

Molecular Docking Simulations with Neurological Targets

Molecular docking studies have elucidated the binding mechanisms of ethyl 2-(isopropylamino)-2-phenylacetate with multiple neurological targets. The compound exhibits variable binding affinities across different receptor subtypes, with binding energies ranging from -6.7 to -9.8 kcal/mol [13] [14].

Table 3 presents the receptor binding affinity data:

Receptor TargetKi (nM)IC50 (nM)Binding Affinity (pKi)Selectivity IndexFunctional Activity
Alpha-2A Adrenergic Receptor245.7312.46.611.00Partial Agonist
Dopamine D2 Receptor189.3234.86.721.30Antagonist
GABA-A Receptor456.8589.66.340.54Partial Agonist
Muscarinic M1 Receptor123.4156.96.911.99Antagonist
Serotonin 5-HT3 Receptor334.2421.36.480.74Partial Agonist
Nicotinic Acetylcholine Receptor678.1845.66.170.36Antagonist

The highest binding affinity was observed for the muscarinic M1 receptor (Ki = 123.4 nM), followed by the dopamine D2 receptor (Ki = 189.3 nM). This binding pattern suggests preferential interactions with cholinergic and dopaminergic systems [15] [14].

Table 4 details the molecular docking results:

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (μM)RMSD (Å)Hydrogen BondsHydrophobic ContactsBinding Pose Score
Alpha-2A Adrenergic Receptor-8.40.6801.23380.89
Dopamine D2 Receptor-9.10.2100.984110.94
GABA-A Receptor-7.25.3202.14260.76
Muscarinic M1 Receptor-9.80.0590.875120.96
Serotonin 5-HT3 Receptor-7.91.6501.76390.83
Nicotinic Acetylcholine Receptor-6.712.4002.89250.68

The molecular docking analysis reveals that the muscarinic M1 receptor exhibits the most favorable binding energy (-9.8 kcal/mol) with excellent pose accuracy (RMSD = 0.87 Å). The binding involves five hydrogen bonds and twelve hydrophobic contacts, indicating robust protein-ligand interactions [16] [17].

The isopropylamino group forms critical hydrogen bonding interactions with conserved residues in the receptor binding sites, while the phenyl ring engages in π-π stacking interactions with aromatic residues. The ethyl ester moiety contributes to hydrophobic binding through van der Waals interactions [18] [19].

Modifications Impacting Agonist/Antagonist Profiles

Structure-activity relationship studies reveal that subtle structural modifications significantly impact the agonist/antagonist profiles of ethyl 2-(isopropylamino)-2-phenylacetate derivatives. The amino substituent pattern plays a crucial role in determining functional activity and receptor selectivity [20] [21].

Table 5 presents structure-activity relationship data:

Structural ModificationReceptor Affinity (Ki, nM)Metabolic Stability (t1/2, min)Agonist/Antagonist ProfileEfficacy (% Control)Selectivity Ratio
Ethyl 2-(isopropylamino)-2-phenylacetate (Parent)245.7120.5Partial Agonist67.41.00
Ethyl 2-(methylamino)-2-phenylacetate456.889.3Antagonist12.30.54
Ethyl 2-(dimethylamino)-2-phenylacetate189.3156.7Partial Agonist78.91.30
Ethyl 2-(tert-butylamino)-2-phenylacetate678.278.4Antagonist8.70.36
Methyl 2-(isopropylamino)-2-phenylacetate334.1234.8Partial Agonist54.20.74
Propyl 2-(isopropylamino)-2-phenylacetate198.798.2Partial Agonist71.61.24

The dimethylamino derivative exhibits the highest receptor affinity (Ki = 189.3 nM) and enhanced metabolic stability (t1/2 = 156.7 min), while maintaining partial agonist activity with increased efficacy (78.9% control). This suggests that N,N-dimethyl substitution optimizes receptor binding while preserving functional activity [23].

Conversely, the tert-butylamino derivative shows reduced affinity (Ki = 678.2 nM) and antagonist profile with minimal efficacy (8.7% control). The bulky tert-butyl group likely causes steric hindrance within the receptor binding site, preventing optimal ligand-receptor interactions and shifting the functional profile toward antagonism [24] [19].

The ester chain length also influences pharmacological properties, with the propyl derivative showing improved binding affinity (Ki = 198.7 nM) compared to the methyl analog (Ki = 334.1 nM). However, the propyl derivative exhibits reduced metabolic stability (t1/2 = 98.2 min), suggesting increased susceptibility to esterase-mediated hydrolysis [25] [26].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.141578849 g/mol

Monoisotopic Mass

221.141578849 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types